molecular formula C17H19N5S B2413357 5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379243-82-0

5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2413357
CAS RN: 379243-82-0
M. Wt: 325.43
InChI Key: NGEDNQBYUWHQLF-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of pharmacological activities . They are often used in the design of new drugs .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various techniques, such as X-ray crystallography . The structure is often influenced by the substituents on the pyrimidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine” would depend on its specific structure. For example, a similar compound, 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, has a molecular weight of 201.23 .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activities. These compounds exhibit promising results against various bacterial strains, highlighting their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been designed and synthesized as potential anticancer agents. Their synthesis is based on the structure of protein tyrosine kinase inhibitors, indicating their potential use in cancer treatment (Min, 2012).
  • Antiproliferative Activity : A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds showed good activity, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Chemical Synthesis and Reactivity

  • Synthetic Pathways : Research has been conducted on the synthesis of novel pyridothienopyrimidines and related compounds, showing a variety of synthetic pathways and potential for further chemical modifications. These studies underline the versatility of thieno[2,3-d]pyrimidine derivatives in heterocyclic chemistry (Bakhite, Radwan, & El-Dean, 2000).

Molecular Design and Drug Discovery

  • Selective Ligands : Derivatives of thieno[2,3-d]pyrimidinone have been studied for their affinity as selective ligands for the 5-HT1A receptor, an important target in drug discovery for neurological and psychiatric disorders. The research contributes to understanding the molecular design principles for developing new therapeutics (Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, a related compound, 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, has been classified as potentially harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

The future directions for research on pyrimidine derivatives could include the design and synthesis of new compounds with improved pharmacological activities, as well as further studies on their mechanisms of action .

properties

IUPAC Name

5,6-dimethyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-12-13(2)23-17-15(12)16(19-11-20-17)22-9-7-21(8-10-22)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDNQBYUWHQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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